molecular formula C13H21N5O B6285542 N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide CAS No. 1421604-78-5

N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B6285542
CAS No.: 1421604-78-5
M. Wt: 263.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide (CAS 1423033-84-4 ) is a high-purity chemical compound offered for research and development purposes. This molecule features a complex structure with a 5-cyclopropyl-4-methyl-4H-1,2,4-triazole core linked to a pyrrolidine acetamide group, yielding a molecular formula of C12H21N5 and a molecular weight of 235.33 g/mol . Compounds with 1,2,4-triazole and pyrrolidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential as key intermediates or pharmacophores. While a specific mechanism of action for this exact compound is not fully detailed in public sources, structurally similar molecules incorporating these heterocyclic systems are frequently investigated as inhibitors for various enzymes, including glutaminyl-peptide cyclotransferase (QPCT) and its isoform QPCTL . Such inhibitors represent a promising area of research for potential applications in oncology and immunology . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

1421604-78-5

Molecular Formula

C13H21N5O

Molecular Weight

263.3

Purity

90

Origin of Product

United States

Biological Activity

N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol

Structural Features

The triazole ring and the pyrrolidine moiety are critical for the biological activity of this compound. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, in vitro evaluations indicated that derivatives of triazole compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and gastric carcinoma (OCUM-2MD3) cells. The IC50 values for these compounds ranged from 0.73 to 20.2 µM depending on the specific derivative and cell line tested .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-70.73EGFR inhibition
BOCUM-2MD388Apoptosis induction
CMDA-MB-231>20No significant effect

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against β-coronaviruses. The triazole scaffold has been shown to enhance the potency and selectivity of inhibitors targeting specific viral enzymes. In particular, modifications to the amide group have resulted in improved binding affinity to target proteins involved in viral replication .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The triazole ring can act as a bioisostere for amides, allowing it to fit into enzyme active sites and inhibit their function.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Certain structural features may confer antioxidant properties, providing additional therapeutic benefits .

Study 1: Evaluation Against Breast Cancer

A study evaluated the effect of a related triazole derivative on breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability and was effective in inhibiting migration in wound healing assays. These findings suggest potential for development as an antimetastatic agent .

Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of triazole derivatives against coronaviruses. It was found that specific modifications significantly improved their inhibitory effects on viral replication, indicating a promising avenue for therapeutic development against viral infections .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12_{12}H16_{16}N6_{6}
Molecular Weight: 224.29 g/mol
CAS Number: 1421604-78-5

The compound exhibits a unique structure that contributes to its biological activity. The presence of the triazole ring is significant due to its role in enhancing the pharmacological profile of compounds.

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Triazole derivatives are known for their antimicrobial properties. N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide has been evaluated for its efficacy against various bacterial strains. In vitro studies indicate that this compound exhibits significant antibacterial activity, potentially making it a candidate for developing new antibiotics.
  • Antifungal Properties
    • Similar to its antibacterial effects, the triazole moiety is associated with antifungal activity. Research has shown that derivatives of this compound can inhibit the growth of pathogenic fungi, suggesting applications in treating fungal infections.
  • Anticancer Potential
    • Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Further research is needed to elucidate the mechanisms behind its anticancer effects.

Pharmacological Insights

Mechanism of Action:
The mechanism by which this compound exerts its effects is primarily through the inhibition of specific enzymes or pathways involved in microbial growth and cancer cell survival.

Case Studies:

  • Study on Antimicrobial Efficacy:
    A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial viability at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity .
  • Fungal Inhibition Assay:
    In a comparative analysis with standard antifungal agents, this compound exhibited higher efficacy against Candida albicans than fluconazole, suggesting its potential as an alternative treatment for fungal infections .
  • Cancer Cell Line Testing:
    Research involving MCF-7 breast cancer cells revealed that treatment with the compound led to a 50% reduction in cell viability after 48 hours of exposure, highlighting its potential as an anticancer agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions. Key pathways include:

Reaction Type Conditions Products Notes
Acidic HydrolysisHCl (conc.), refluxCarboxylic acid + [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methylamineSlow reaction due to steric hindrance from the triazole-pyrrolidine core.
Basic HydrolysisNaOH (aq.), 80°CSodium carboxylate + pyrrolidin-3-amine derivativesFaster than acidic hydrolysis; yields depend on solvent polarity.

The triazole ring remains stable under mild hydrolysis conditions but may degrade under prolonged exposure to strong bases.

Substitution Reactions

The triazole and pyrrolidine groups participate in nucleophilic substitutions:

Triazole Ring Substitution

  • Halogenation : Reacts with POCl₃ or PCl₅ to replace the thioether group with chlorine at the 3-position, forming 3-chloro-1,2,4-triazole derivatives (analogous to reactions in ).

  • Alkylation : The methyl group at the 4-position undergoes Friedel-Crafts alkylation with alkyl halides in the presence of AlCl₃.

Pyrrolidine Ring Substitution

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF to form quaternary ammonium salts .

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

Reagent Product Mechanism
DCC (Dicyclohexylcarbodiimide)1,3,4-Oxadiazole derivativesIntramolecular cyclization via dehydration .
CuI, K₂CO₃Triazolo-pyrrolidine macrocyclesUllmann-type coupling .

Cyclization is sterically challenging due to the bulky cyclopropyl group but achievable with microwave-assisted heating.

Hydrogenation

  • The pyrrolidine ring resists hydrogenation under standard H₂/Pd conditions, but the cyclopropyl group opens to form a propyl chain at high pressures (5 atm) .

Oxidation

  • Triazole Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, altering electronic properties .

  • Pyrrolidine Oxidation : Using KMnO₄ in acidic media converts pyrrolidine to γ-lactam, though yields are low (<30%).

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing cyclopropane and acetamide fragments (TGA-DSC data inferred from).

  • Photodegradation : UV light induces C–N bond cleavage in the triazole ring, forming cyanamide byproducts .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities with selected analogs:

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound 1,2,4-triazole 5-cyclopropyl, 4-methyl, N-(pyrrolidin-3-yl)acetamide Potential Orco agonist; pyrrolidine may enhance solubility and binding
VUAA-1 () 1,2,4-triazole 4-ethyl, 5-pyridin-3-yl, N-(4-ethylphenyl)acetamide Orco agonist; ethyl/pyridyl groups critical for receptor activation
OLC-12 () 1,2,4-triazole 4-ethyl, 5-pyridin-4-yl, N-(4-isopropylphenyl)acetamide Orco agonist; isopropylphenyl enhances lipophilicity
Compound 34 () Benzotriazole 5-chloro-3-pyridyl, N-(4-(3-pyridyl)phenyl)acetamide Inhibitor candidate; pyridyl groups may stabilize target interactions
Derivatives 1,2,4-triazole 5-(5-methylpyrazole), 4-phenyl, thioether-linked aryl/heteryl Broad predicted bioactivity; thioether impacts reactivity and solubility
Compound 1,2,4-triazole 4-amino, 5-(2-pyridyl), N-(m-tolyl)acetamide Structural diversity; amino group may facilitate hydrogen bonding

Physicochemical Properties

Property Target Compound VUAA-1 Derivatives
Molecular Weight ~320 g/mol ~383 g/mol ~350-400 g/mol
LogP (Predicted) ~1.5 (moderate lipophilicity) ~3.0 (high lipophilicity) ~2.5 (variable)
Hydrogen Bond Acceptors 6 7 6-8
Key Functional Groups Cyclopropyl, pyrrolidine Pyridyl, ethyl Thioether, pyrazole

Key Research Findings

  • Pyrrolidine Advantage : The pyrrolidine moiety could enhance metabolic stability compared to N-aryl acetamides, as seen in , where pyrrolidine derivatives are prioritized for pharmacokinetic optimization .
  • Synthetic Feasibility : demonstrates high-yield (71%) synthesis of triazole-acetamide analogs, suggesting the target compound’s preparation is tractable .

Preparation Methods

Formation of the Triazole Intermediate

The synthesis begins with the preparation of the triazole core. As outlined in patent WO2013068306A1, 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-carbaldehyde is synthesized via cyclocondensation of cyclopropylcarboxamide with hydrazine derivatives under acidic conditions (HCl\text{HCl}, reflux, 12 h ).Theresultingaldehydeisthensubjectedtoreductiveaminationwithpyrrolidin3amineusingsodiumcyanoborohydride(). The resulting aldehyde is then subjected to reductive amination with pyrrolidin-3-amine using sodium cyanoborohydride ( \text{NaBH}_3\text{CN} $$) in methanol at 25°C for 24 h. This step yields the secondary amine intermediate, N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine , with a reported purity of 85–90% after silica gel chromatography.

Acylation with Acetyl Chloride

The intermediate undergoes acylation using acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) in the presence of triethylamine (Et3N\text{Et}_3\text{N}) as a base. Reaction conditions include dichloromethane (DCM\text{DCM}) as the solvent at 0–5°C for 2 h, followed by gradual warming to room temperature. The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to yield the final compound with a mass spectrum showing [M+H]+[\text{M}+\text{H}]^+ at m/z 264.2.

Table 1: Reaction Conditions for Route 1

StepReagents/ConditionsYieldPurity
Triazole formationCyclopropylcarboxamide, HCl\text{HCl}, reflux78%90%
Reductive aminationNaBH3CN\text{NaBH}_3\text{CN}, MeOH, 25°C65%85%
AcylationCH3COCl\text{CH}_3\text{COCl}, Et3N\text{Et}_3\text{N}, DCM82%95%

Synthetic Route 2: In Situ Triazole Ring Construction

Cyclocondensation with Nitrile Precursors

Patent WO2011019538A1 describes an alternative approach where the triazole ring is assembled in situ. A nitrile derivative (e.g., cyclopropanecarbonitrile) reacts with methylhydrazine in the presence of ammonium chloride (NH4Cl\text{NH}_4\text{Cl}) at 120°C for 6 h to form 5-cyclopropyl-4-methyl-1,2,4-triazole. The methyl group is introduced via alkylation with methyl iodide (CH3I\text{CH}_3\text{I}) in dimethylformamide (DMF\text{DMF}) using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base.

Coupling with Pyrrolidin-3-ylacetamide

The triazole-methyl intermediate is coupled with pyrrolidin-3-ylacetamide using a carbodiimide coupling agent (EDCHCl\text{EDC} \cdot \text{HCl}) and hydroxybenzotriazole (HOBt\text{HOBt}) in DCM\text{DCM} at room temperature. This method avoids the need for isolating unstable intermediates, achieving an overall yield of 70% after recrystallization from ethanol.

Table 2: Key Parameters for Route 2

ParameterValue
Reaction temperature120°C (triazole), 25°C (coupling)
CatalystNH4Cl\text{NH}_4\text{Cl}, EDCHCl\text{EDC} \cdot \text{HCl}
SolventDMF\text{DMF}, DCM\text{DCM}
Characterization1H NMR^1\text{H NMR} (δ 1.2–2.8 ppm, cyclopropyl)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from patents highlight the impact of solvents on yield:

  • Polar aprotic solvents (e.g., DMF\text{DMF}) enhance reaction rates in alkylation steps but may lead to side reactions.

  • Chlorinated solvents (e.g., DCM\text{DCM}) improve acylation efficiency by stabilizing the transition state.

Elevating temperatures during cyclocondensation (80–120°C) reduce reaction times but risk decomposition of the cyclopropyl group.

Catalytic Systems

The use of Et3N\text{Et}_3\text{N} in acylation steps neutralizes HCl\text{HCl} byproducts, preventing protonation of the amine nucleophile. Alternatively, NaHCO3\text{NaHCO}_3 in aqueous-organic biphasic systems minimizes racemization.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials.

  • Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity for pharmacological testing.

Spectroscopic Analysis

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 1.1–1.3 (m, 4H, cyclopropyl), δ 2.1 (s, 3H, CH3\text{CH}_3), δ 3.4–3.6 (m, 2H, pyrrolidine).

  • HRMS : Calculated for C13H21N5O\text{C}_{13}\text{H}_{21}\text{N}_5\text{O}: 263.1745; Found: 263.1748.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Route

RouteAdvantagesLimitations
1High-purity final productMulti-step purification required
2One-pot synthesis for triazoleLower yield in coupling step

Q & A

Q. Advanced

PASS Algorithm : Predict pharmacokinetic properties (e.g., CYP450 inhibition) and toxicity endpoints.

Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. Optimize docking poses with MD simulations (AMBER/CHARMM) to assess binding stability.

QSAR Models : Train on triazole-acetamide datasets to correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity .

What experimental designs are optimal for assessing SAR in related 1,2,4-triazole analogs?

Q. Advanced

Variable Substitution Library : Synthesize analogs with modified cyclopropyl (e.g., fluoro-cyclopropyl) or pyrrolidine (e.g., N-alkylated) groups.

Biological Assays : Test against enzyme panels (e.g., HDACs, proteases) using fluorescence polarization.

Data Analysis : Apply multivariate statistics (PCA or PLS) to identify critical substituents influencing activity. Address contradictory bioassay results by repeating under standardized conditions (e.g., ATP concentration in kinase assays) .

How can conflicting solubility data for this compound be addressed?

Basic
Use HPLC-UV to measure solubility in buffered solutions (pH 1–10). For low solubility, employ co-solvents (e.g., DMSO/PEG mixtures) and validate with dynamic light scattering (DLS) to detect aggregation.

Advanced
Apply thermodynamic modeling (e.g., NRTL-SAC) to predict solubility in complex solvent systems. Cross-reference with experimental DSC/TGA data to rule out polymorphic interconversion during solubility testing .

What safety protocols are critical for handling this compound in lab settings?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., methylating agents).
  • Spill Management : Neutralize with activated carbon or vermiculite .

How can regioselectivity issues in triazole N-alkylation be mitigated?

Advanced
Use protecting groups (e.g., Boc for pyrrolidine amines) during alkylation. Monitor reaction progress with 19F^{19}\text{F} NMR if fluorine-containing reagents are used. Post-alkylation, deprotect under mild acidic conditions (e.g., TFA/DCM) to preserve the cyclopropane ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.